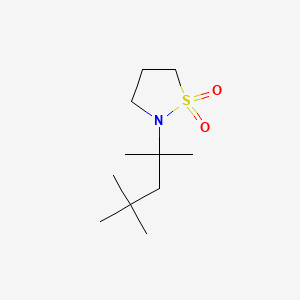
1H-Indole-2-carboxylic acid, 5-chloro-1-(2-(dimethylamino)ethyl)-3-ethoxy-, methyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-2-carboxylic acid, 5-chloro-1-(2-(dimethylamino)ethyl)-3-ethoxy-, methyl ester, hydrochloride is a complex organic compound that belongs to the indole family Indole derivatives are significant due to their presence in various natural products and their biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2-carboxylic acid, 5-chloro-1-(2-(dimethylamino)ethyl)-3-ethoxy-, methyl ester, hydrochloride typically involves multiple steps. The process begins with the preparation of the indole core, followed by the introduction of various functional groups. Common synthetic routes include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core.
Electrophilic Substitution: Chlorination and ethoxylation are introduced through electrophilic substitution reactions.
Esterification: The carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.
Quaternization: The dimethylamino group is introduced through a quaternization reaction with dimethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of industrial catalysts to improve yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indole-2-carboxylic acid, 5-chloro-1-(2-(dimethylamino)ethyl)-3-ethoxy-, methyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products Formed
Oxidation Products: Indole oxides.
Reduction Products: Indole amines.
Substitution Products: Various substituted indoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1H-Indole-2-carboxylic acid, 5-chloro-1-(2-(dimethylamino)ethyl)-3-ethoxy-, methyl ester, hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-Indole-2-carboxylic acid, 5-chloro-1-(2-(dimethylamino)ethyl)-3-ethoxy-, methyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indole-2-carboxylic acid derivatives: These compounds share the indole core and have similar biological activities.
5-Chloro-1H-indole derivatives: These compounds have similar substitution patterns and chemical reactivity.
Ethoxy-substituted indoles: These compounds have similar functional groups and are used in similar applications.
Uniqueness
1H-Indole-2-carboxylic acid, 5-chloro-1-(2-(dimethylamino)ethyl)-3-ethoxy-, methyl ester, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
77941-20-9 |
|---|---|
Molekularformel |
C16H22Cl2N2O3 |
Molekulargewicht |
361.3 g/mol |
IUPAC-Name |
methyl 5-chloro-1-[2-(dimethylamino)ethyl]-3-ethoxyindole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H21ClN2O3.ClH/c1-5-22-15-12-10-11(17)6-7-13(12)19(9-8-18(2)3)14(15)16(20)21-4;/h6-7,10H,5,8-9H2,1-4H3;1H |
InChI-Schlüssel |
GIJRBRBXONVCHU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(N(C2=C1C=C(C=C2)Cl)CCN(C)C)C(=O)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


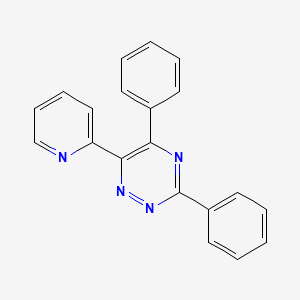
![N'-[2-(Morpholin-2-yl)ethyl]cyclohexanecarboximidamide](/img/structure/B14436902.png)
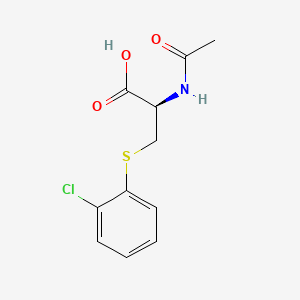
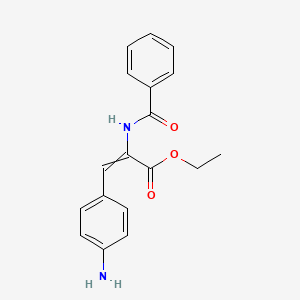
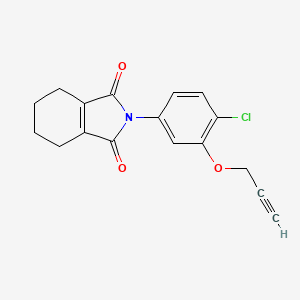

![5-Bromo-6-{[2-(methylamino)phenyl]sulfanyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14436946.png)


![5-dec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14436963.png)



